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Dioxosuccinic acid, also known as 2,3-dioxosuccinic acid, is a four-carbon dicarboxylic acid with the molecular formula C₄H₂O₆. It is classified as an oxo dicarboxylic acid and an alpha-diketone, making it functionally related to succinic acid. Dioxosuccinic acid features two carbonyl groups (C=O) and two carboxylic acid groups (–COOH), which contribute to its unique chemical behavior and reactivity. This compound plays a significant role in various biochemical pathways and has garnered interest for its potential applications in biochemistry and industry .
As mentioned earlier, the specific mechanism of action of dioxosuccinic acid is not well-understood. However, its structural similarities to citric acid and oxaloacetic acid hint at a potential role in cellular metabolism. Further research is needed to elucidate its specific function in biological systems, if any [, ].
Dioxosuccinic acid's unique structure—featuring both carbonyl and carboxylic functional groups—distinguishes it from these similar compounds, enabling distinct reactivity patterns and biological roles .
Dioxosuccinic acid exhibits notable biological activity, particularly in metabolic pathways. It is involved in redox reactions that facilitate energy production in living organisms. The compound can influence the activity of enzymes and metabolic processes due to its structural similarities with other key metabolites. For instance, it can act as a competitive inhibitor for certain dioxygenases, affecting cellular signaling pathways related to hypoxia and tumorigenesis .
Dioxosuccinic acid can be synthesized through several methods:
These methods highlight the versatility of dioxosuccinic acid production, catering to both industrial needs and environmental sustainability.
Dioxosuccinic acid has a variety of applications:
The compound's diverse applications underscore its importance in both industrial chemistry and biological research .
Research on the interactions of dioxosuccinic acid with enzymes has revealed its potential as a modulator of metabolic pathways. Specific studies have shown that it can inhibit the activity of 2-oxoglutarate-dependent dioxygenases, which play crucial roles in epigenetic regulation and cellular responses to hypoxia. This inhibition may lead to alterations in gene expression and metabolic processes, suggesting that dioxosuccinic acid could have implications in cancer biology and metabolic disorders .
Dioxosuccinic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their distinctions:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Succinic Acid | C₄H₆O₄ | A dicarboxylic acid without carbonyl groups; key TCA cycle intermediate. |
| Malic Acid | C₄H₆O₅ | Contains one hydroxyl group; involved in TCA cycle. |
| Fumaric Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid; participates in various bio
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Other CAS
7580-59-8
Wikipedia
Dioxosuccinic acid
Dates
Last modified: 08-15-2023
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